Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
Molecular Formula |
C17H15BrN2O4 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4/c1-3-24-17(22)9-4-5-12-13(7-9)20-16(19-12)10-6-11(18)15(21)14(8-10)23-2/h4-8,21H,3H2,1-2H3,(H,19,20) |
InChI Key |
KNFIUFFBQWRRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Heterocyclization with Sodium Dithionite
The most widely reported method involves a one-pot heterocyclization reaction between ethyl 4-(methylamino)-3-nitrobenzoate and 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO). The reaction proceeds via nitro group reduction and subsequent cyclization to form the benzimidazole core.
Steps :
-
Condensation : The aldehyde reacts with the amine group of ethyl 4-(methylamino)-3-nitrobenzoate to form a Schiff base intermediate.
-
Reduction : Sodium dithionite reduces the nitro group to an amine, facilitating cyclization.
-
Cyclization : Intramolecular nucleophilic attack forms the benzimidazole ring.
-
Hydrolysis : Base hydrolysis (e.g., NaOH in ethanol) yields the final product.
Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–90°C (reflux) |
| Reaction Time | 4–6 hours |
| Solvent | DMSO |
| Na₂S₂O₄ Stoichiometry | 2.5–3.0 equivalents |
This method achieves yields of 60–75%, with purity >95% after HPLC purification.
Alternative Cyclization Agents
Alternative routes employ sodium metabisulfite (Na₂S₂O₅) or acetic acid for cyclization. For example, refluxing ethyl 3,4-diaminobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in acetic acid with Na₂S₂O₅ generates the benzimidazole core at 100°C for 48 hours. While this method avoids DMSO, yields are lower (45–55%) due to side reactions.
Optimization of Reaction Parameters
Temperature and Time
Elevated temperatures (>80°C) are critical for complete cyclization. Below 70°C, incomplete ring closure results in a 30–40% yield drop. Prolonged reflux (>8 hours) degrades the product, as evidenced by HPLC analysis showing 15–20% decomposition byproducts.
Stoichiometric Ratios
A 1:1.2 molar ratio of ethyl 4-(methylamino)-3-nitrobenzoate to aldehyde minimizes unreacted starting material. Excess aldehyde (>1.5 equivalents) promotes dimerization, reducing yield by 10–15%.
Industrial-Scale Production Considerations
Industrial methods prioritize cost efficiency and scalability:
-
Continuous Flow Reactors : Reduce reaction time by 50% compared to batch processes.
-
Solvent Recycling : DMSO recovery via vacuum distillation achieves 85–90% reuse.
-
Automated Purification : Simulated moving bed (SMB) chromatography increases throughput by 3x.
Table 1: Comparison of Lab-Scale vs. Industrial Methods
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Yield | 60–75% | 70–80% |
| Purity | >95% | >98% |
| Throughput | 10–20 g/day | 1–5 kg/day |
| Cost per Gram | $120–$150 | $40–$60 |
Characterization Techniques
Spectroscopic Analysis
-
¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with methoxy (δ 3.8 ppm) and hydroxyl (δ 9.2 ppm) groups confirming substitution.
-
IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O) and 3400 cm⁻¹ (N-H) validate the structure.
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 391.1, matching the theoretical mass.
Purity Assessment
Reverse-phase HPLC with a C18 column (ACN/H₂O gradient) resolves impurities, ensuring >95% purity.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficacy Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Na₂S₂O₄ in DMSO | 75% | 95% | High | Moderate |
| Na₂S₂O₅ in Acetic Acid | 55% | 90% | Low | Low |
| Industrial Flow Reactor | 80% | 98% | Medium | High |
The sodium dithionite method remains superior for small-scale synthesis, while flow reactors excel in industrial settings.
Challenges and Limitations
-
Sodium Dithionite Instability : Degrades rapidly in humid conditions, requiring anhydrous DMSO.
-
Byproduct Formation : Dimerization of the aldehyde occurs if stoichiometry is unbalanced, necessitating rigorous purification.
-
Solvent Toxicity : DMSO poses disposal challenges, though recycling mitigates environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Anticancer Activity : Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer drug development.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate its full mechanism of action and potential therapeutic applications .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common pathogens. The findings revealed that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-Bromo-4-hydroxyphenyl)-1H-benzimidazole | Lacks methoxy group | Different biological activity profile |
| Ethyl 2-(3-chloro-4-hydroxyphenyl)-1H-benzimidazole | Chlorine instead of bromine | Varying reactivity due to halogen differences |
| 2-(3-Bromo-4-methoxyphenyl)-1H-benzimidazole | Lacks hydroxyl group | Different solubility and interaction profile |
This table illustrates how variations in functional groups can affect biological activity and chemical reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the bromine, hydroxyl, and methoxy groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Table 1: Structural and Functional Comparisons
Key Observations :
- Halogen Effects : Bromine at the 3-position (target compound) increases steric bulk and electronegativity compared to simpler brominated analogs like . This may enhance binding to hydrophobic enzyme pockets .
- Hydroxy/Methoxy Groups: The 4-OH and 5-OCH₃ groups in the target compound improve hydrogen-bonding capacity, contrasting with non-polar substituents in .
- Ester Position : Ethyl esters (target compound) generally offer better lipophilicity than methyl esters (e.g., ), influencing bioavailability .
Pharmacological and Physicochemical Properties
- Binding Affinity: The target compound’s bromine and polar groups may enhance interactions with targets like EGFR (studied in ) compared to non-halogenated analogs.
- ADMET Profiles: Solubility: The 4-OH group improves aqueous solubility relative to fully halogenated derivatives (e.g., ).
Biological Activity
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic compound belonging to the benzimidazole class. Its unique structure, featuring a benzimidazole core and various functional groups, has attracted attention in medicinal chemistry for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2O4 |
| Molecular Weight | 391.2 g/mol |
The presence of bromine, hydroxyl, and methoxy groups enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The functional groups attached to the benzimidazole core enhance its binding affinity to these targets, modulating their activity effectively.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds exhibited IC50 values in the micromolar range against multiple cancer types, suggesting potent anticancer activity .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. The IC50 values for related compounds in inhibiting NF-kB were reported around 2.83 µM, indicating significant potential for reducing inflammation .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Research findings indicate that derivatives of this compound possess minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.156 mg/mL against Gram-positive and Gram-negative bacteria . This suggests that the compound may serve as a basis for developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, including heterocyclization processes using reagents such as sodium dithionite in DMSO at elevated temperatures . Characterization techniques like NMR and mass spectrometry confirm the structural integrity of the synthesized compound.
Comparative Studies
Comparative studies involving structurally similar compounds have highlighted the unique biological activities of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-Bromo-4-hydroxyphenyl)-1H-benzimidazole | Lacks methoxy group | Potentially different biological activity |
| Ethyl 2-(3-chloro-4-hydroxyphenyl)-1H-benzimidazole | Chlorine instead of bromine | Varying reactivity due to halogen differences |
| 2-(3-Bromo-4-methoxyphenyl)-1H-benzimidazole | Lacks hydroxyl group | Different solubility and interaction profile |
These comparisons underscore how specific substitutions influence the biological activity of benzimidazole derivatives.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with diamines to form the benzimidazole core. For example:
- Step 1: Reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with o-phenylenediamine derivatives under acidic conditions (e.g., refluxing in methanol with sulfuric acid as a catalyst) to form the benzimidazole intermediate .
- Step 2: Esterification of the carboxyl group at the 6-position using ethyl chloroformate or ethanol under reflux .
Characterization:
Intermediates are characterized via:
Q. What spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
Q. What safety precautions are recommended when handling this compound during laboratory synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile reagents.
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Questions
Q. How can researchers optimize the yield of this compound when scaling up synthesis?
Methodological Answer:
- Reaction Time Optimization: Extend reflux time (e.g., 72 hours vs. 48 hours) to ensure complete cyclization of the benzimidazole core .
- Catalyst Screening: Test Brønsted acids (e.g., ) vs. Lewis acids (e.g., ) to improve condensation efficiency.
- Purification: Use column chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate high-purity product .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?
Methodological Answer:
- Re-docking Studies: Adjust force field parameters (e.g., AMBER vs. CHARMM) in molecular docking software to better align with experimental IC values.
- ADMET Re-evaluation: Use tools like SwissADME to reassess pharmacokinetic properties (e.g., logP, solubility) that may explain discrepancies in cytotoxicity assays .
- Experimental Validation: Perform dose-response assays across multiple cell lines to confirm computational predictions .
Q. Which software tools are recommended for determining the crystal structure of this compound, and how do they integrate into the workflow?
Methodological Answer:
Q. How can hydrogen bonding patterns in the crystal lattice inform the compound's stability and solubility?
Methodological Answer:
- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., motifs for hydroxyl-bromo interactions) .
- Solubility Prediction: Strong intramolecular H-bonding (e.g., O-H···N) reduces solubility, while intermolecular H-bonding (e.g., O-H···O) enhances crystal stability.
- Thermogravimetric Analysis (TGA): Correlate dehydration events with H-bond disruption .
Q. What methodologies are employed to assess the compound's potential as an EGFR inhibitor?
Methodological Answer:
- In-Silico Docking: Use AutoDock Vina to simulate binding to EGFR’s ATP-binding pocket (PDB ID: 1M17). Focus on interactions with key residues (e.g., Lys745, Thr790) .
- In-Vitro Assays:
- MTT Assay: Measure cytotoxicity in EGFR-overexpressing cell lines (e.g., A549).
- Western Blot: Quantify phosphorylation levels of EGFR downstream targets (e.g., ERK1/2) .
Example Docking Results for Analogous Compounds:
| Compound | Binding Energy (kcal/mol) | IC (µM) |
|---|---|---|
| Sb30 | -9.2 | 12.5 |
| Sb23 | -8.7 | 18.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
